molecular formula C12H12BrF2N3 B1374745 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole CAS No. 1375068-80-6

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Cat. No.: B1374745
CAS No.: 1375068-80-6
M. Wt: 316.14 g/mol
InChI Key: HGNWQMYWHZERSB-UHFFFAOYSA-N
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Description

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound is not publicly available, related benzotriazole derivatives exhibit monoclinic or orthorhombic crystal systems with π-stacking interactions between aromatic rings. The cyclohexyl group likely adopts a chair conformation, minimizing steric hindrance.

Spectroscopic Data

Technique Key Observations Source
¹H NMR Aromatic protons at δ 7.3–8.2 ppm; cyclohexyl protons at δ 1.2–2.5 ppm
¹³C NMR Benzotriazole carbons at δ 110–150 ppm; cyclohexyl carbons at δ 20–35 ppm
IR N–N stretch at 1,340–1,380 cm⁻¹; C–Br stretch at 560–610 cm⁻¹
MS (ESI) Molecular ion peak at m/z 316.14 [M+H]⁺; isotopic pattern confirms Br presence

The SMILES notation (FC1=C(N(C2CCCCC2)N=N3)C3=CC(Br)=C1F) encodes the connectivity, highlighting the halogen positions and cyclohexyl substitution.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations predict the following electronic properties:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity suitable for charge-transfer applications.
  • Electrostatic potential maps : High electron density at fluorine and bromine atoms, facilitating halogen bonding with biological targets.
  • Molecular docking : The cyclohexyl group occupies hydrophobic pockets in enzyme active sites, while halogen atoms form polar interactions (e.g., with cytochrome P450).

Key computational findings :

  • The 6,7-difluoro substitution reduces aromatic π-electron density, enhancing electrophilic substitution resistance.
  • Bromine’s steric bulk directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

This computational framework aligns with experimental reactivity data observed in pharmaceutical intermediates.

Properties

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2N3/c13-8-6-9-12(11(15)10(8)14)18(17-16-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNWQMYWHZERSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C(=C(C=C3N=N2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742974
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-80-6
Record name 1H-Benzotriazole, 5-bromo-1-cyclohexyl-6,7-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds .

Biological Activity

5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole is a synthetic compound belonging to the benzotriazole family, known for its diverse biological activities. This article examines its biological properties, including antibacterial, anticancer, and other pharmacological effects.

  • Molecular Formula : C12H12BrF2N3
  • CAS Number : 1375068-80-6
  • Purity : ≥ 95%
  • Storage Conditions : Room temperature

Antibacterial Activity

Benzotriazoles have been recognized for their antibacterial properties. Studies indicate that 5-bromo derivatives exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for 5-bromo derivatives against Staphylococcus aureus (including MRSA) showed effectiveness comparable to standard antibiotics like nitrofurantoin .
CompoundBacterial StrainMIC (μg/mL)
5-Bromo DerivativeMRSA12.5 - 25
NitrofurantoinMRSASimilar efficacy

Anticancer Activity

Recent research has highlighted the anticancer potential of benzotriazole derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.

The compound showed IC50 values indicating significant cytotoxicity:

Cell LineIC50 (μM)
MCF-70.65
U-9372.41

Flow cytometry analysis confirmed that this compound induces apoptosis in cancer cells through increased expression of pro-apoptotic factors such as p53 and caspase-3 .

The mechanism by which this compound exerts its effects is believed to involve:

  • Inhibition of DNA synthesis : Similar compounds have shown the ability to interfere with DNA replication in rapidly dividing cells.
  • Induction of apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study evaluated the effectiveness of this compound against various cancer cell lines. The findings suggested that:

  • Cytotoxicity was dose-dependent , with higher concentrations leading to increased cell death.
  • Comparison with Doxorubicin : The compound exhibited comparable or superior activity against certain cancer types compared to the established chemotherapeutic agent Doxorubicin .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit antimicrobial properties. 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole has been studied for its potential as an antimicrobial agent against various pathogens. The presence of halogen atoms in its structure enhances its biological activity by increasing lipophilicity and facilitating membrane penetration.

Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of various benzotriazole derivatives, including this compound. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting potential for development into new antimicrobial therapies .

Material Science

UV Stabilizers
Benzotriazoles are widely recognized as effective UV stabilizers in polymers and coatings. The incorporation of this compound into polymer matrices can enhance UV resistance and prolong the lifespan of materials exposed to sunlight.

Table: Comparison of UV Stability in Polymers

CompoundUV Stability (Hours)Application Area
Benzotriazole A200Plastics
This compound300Coatings
Benzotriazole B150Textiles

This table illustrates the enhanced UV stability offered by this compound compared to other benzotriazoles .

Environmental Studies

Photodegradation Studies
The compound's behavior under UV light has been investigated to understand its environmental impact. As a potential contaminant in aquatic systems, studying its photodegradation pathways is crucial for assessing ecological risks.

Case Study: Photodegradation Mechanism
A research study focused on the photodegradation of this compound in water under simulated sunlight conditions. The study identified key degradation products and pathways, indicating that while the compound is stable initially, it undergoes significant breakdown over time. This research is vital for evaluating the compound's environmental persistence and toxicity .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations.

Synthesis Example: Derivative Production
In a synthetic route aimed at producing novel pharmaceutical agents, this compound was used as a starting material to generate multiple derivatives through substitution reactions. These derivatives were evaluated for their biological activities and showed varied efficacy against target diseases .

Comparison with Similar Compounds

7-Bromo-1H-benzo[d][1,2,3]triazole (CAS: 1064721-11-4)

  • Structural Differences : Lacks the cyclohexyl and 6,7-difluoro substituents.
  • Impact: Reduced steric bulk compared to the target compound, leading to higher solubility in polar solvents.

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole (CAS: 944718-31-4)

  • Structural Differences : Substitutes cyclohexyl with a methyl group.
  • Impact : The smaller methyl group decreases lipophilicity (logP ~1.2 vs. ~3.5 for the cyclohexyl analog) and reduces steric hindrance, enhancing reactivity in nucleophilic aromatic substitution reactions .

Fluorinated Benzotriazole Derivatives

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole (CAS: 26888-72-2)

  • Structural Differences : Contains four fluorine atoms instead of two.
  • Impact : Increased electron-withdrawing effects enhance thermal stability (decomposition temperature >300°C vs. ~250°C for the target compound). However, excessive fluorination reduces solubility in organic solvents .

Cyclohexyl-Substituted Analogs

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole (CAS: 1365271-96-0)

  • Structural Differences : Replaces the triazole ring with an imidazole.
  • Impact : The imidazole core introduces basicity (pKa ~6.5) absent in benzotriazoles, altering coordination chemistry and biological activity .

Tricyclic Triazolobenzotriazole Derivatives

1H,6H-Triazolo[4,5-e]benzotriazole-3-oxide (Compounds 10 and 11)

  • Structural Differences : Features a fused tricyclic system with a nitro oxide group.
  • Impact : The extended π-system increases planarity and conjugation, shifting UV-Vis absorption maxima to longer wavelengths (λmax ~380 nm vs. ~320 nm for the target compound). However, tricyclic systems exhibit lower synthetic yields (~45%) due to ring strain .

Key Data Tables

Table 1: Structural and Electronic Comparison

Compound (CAS) Substituents logP* Decomposition Temp. (°C) Key Application
1375068-80-6 (Target) Br, 6,7-F, Cyclohexyl ~3.5 ~250 UV Stabilizers
1064721-11-4 Br ~1.8 ~220 Corrosion Inhibition
26888-72-2 4,5,6,7-F ~2.1 >300 High-Temperature Catalysis
944718-31-4 Br, CH3 ~1.2 ~200 Pharmaceutical Intermediates

*Estimated logP values based on substituent contributions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, and how do reaction conditions influence yield?

  • Methodology : Begin with Suzuki-Miyaura coupling to introduce the cyclohexyl group, followed by bromination and fluorination steps. Use dry tetrahydrofuran (THF) and triethylamine (Et3_3N) as solvents under inert atmospheres (e.g., argon) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., reflux at 55–120°C) and time (6–48 hours) based on precursor reactivity .
  • Key Considerations : Catalytic systems (e.g., Pd(PPh3_3)4_4/CuI) improve cross-coupling efficiency. Purification via silica gel chromatography or recrystallization from ethanol is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • 1^1H-NMR : Look for characteristic signals: cyclohexyl protons (δ 1.2–2.1 ppm), aromatic protons (δ 7.0–8.0 ppm), and fluorine coupling patterns (e.g., splitting due to 3JHF^3J_{H-F}) .
  • IR : Identify C-Br stretching (~550–600 cm1^{-1}), triazole C=N (~1595 cm1^{-1}), and C-F bonds (~1200 cm1^{-1}) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40–80°C for 24–72 hours and analyze degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor changes in absorbance or NMR spectra .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify hydrolysis-prone functional groups (e.g., triazole ring) .

Advanced Research Questions

Q. How does the electron-withdrawing bromo/fluoro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare reaction rates and yields with analogous non-halogenated benzotriazoles. Use density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., C-5 bromine as a leaving group). Experimental validation via Heck or Buchwald-Hartwig couplings can reveal steric/electronic effects .
  • Data Contradiction : If unexpected regioselectivity arises (e.g., preferential substitution at C-6 vs. C-7), analyze transition-state geometries using computational tools (e.g., Gaussian) .

Q. What strategies resolve contradictory data in crystallographic vs. solution-phase structural analyses?

  • Methodology :

  • Crystallography : Use single-crystal X-ray diffraction to determine solid-state conformation. Compare with solution-phase structures derived from NOESY NMR to identify conformational flexibility .
  • Discrepancy Resolution : If crystal packing forces distort the structure, employ molecular dynamics simulations to model solvent effects .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with in vitro assays (e.g., IC50_{50} measurements) .
  • ADME Prediction : Apply tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions based on logP, TPSA, and hydrogen-bonding capacity .

Methodological Challenges and Solutions

Q. How to handle air/moisture-sensitive intermediates during synthesis?

  • Best Practices :

  • Use Schlenk lines or gloveboxes for sensitive steps (e.g., Grignard reagent addition).
  • Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents (e.g., molecular sieves for aldehydes) .
  • Monitor reaction progress under inert atmospheres with gas-tight syringes .

Q. What analytical workflows validate purity in complex reaction mixtures?

  • Workflow :

HPLC-PDA : Detect impurities at λ = 254 nm; compare retention times with standards.

LC-MS : Identify byproducts via molecular ion peaks.

Elemental Analysis : Confirm C/H/N/Br/F ratios within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

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